Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate is a heterocyclic compound with a thiophene ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate typically involves the reaction of methyl 3-amino-4,5-dihydrothiophene-2-carboxylate with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles
Uniqueness
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate (CAS Number: 125089-02-3) is a heterocyclic compound featuring a thiophene ring, which has garnered attention for its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 173.23 g/mol
- Structural Features : The compound consists of a thiophene ring substituted with an amino group and a carboxylate ester, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of various enzymes involved in metabolic pathways, potentially influencing cellular processes and biochemical cascades.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It might bind to specific receptors that modulate cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a high-throughput screening study involving various compounds against Mycobacterium tuberculosis, it was found that several derivatives of this compound demonstrated over 90% inhibition at certain concentrations .
Table 1: Antimicrobial Activity Against M. tuberculosis
Compound Name | IC50 (μg/mL) | % Inhibition |
---|---|---|
This compound | 0.072 ± 0.009 | >90% |
Amikacin (Control) | - | - |
Anticancer Properties
In addition to its antimicrobial effects, the compound is being explored for its anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
Comparative Studies
Comparative analyses with structurally similar compounds highlight the unique biological profile of this compound.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
Methyl 3-amino-thiophene-2-carboxylate | Thiophene ring | Limited antimicrobial activity |
Methyl 4-amino-thiophene-2-carboxylate | Different amino position | Varying anticancer effects |
Methyl 3-amino-coumarin | Coumarin moiety | Strong antimicrobial properties |
The distinct substitution pattern of this compound contributes to its enhanced biological activity compared to these similar compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. For instance:
- Synthesis of Articaine Derivatives : This compound serves as an intermediate in the synthesis of Articaine, a dental anesthetic known for its efficacy and safety profile in clinical settings.
- High Throughput Screening Results : A study involving a library of compounds evaluated the inhibitory effects on M. tuberculosis, confirming the significant potential of methyl 3-amino derivatives in combating resistant strains .
Properties
IUPAC Name |
methyl 4-amino-3-methyl-2,3-dihydrothiophene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h4H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUBACFPTYUTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390670 | |
Record name | Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125089-02-3 | |
Record name | Methyl 3-amino-4,5-dihydro-4-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125089-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-amino-2-(methoxycarbonyl)-4,5-dihydrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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